molecular formula C14H14ClNO B11546512 4-Chloro-8-methoxy-2-methyl-3-(prop-2-en-1-yl)quinoline

4-Chloro-8-methoxy-2-methyl-3-(prop-2-en-1-yl)quinoline

Cat. No.: B11546512
M. Wt: 247.72 g/mol
InChI Key: QRBNWZQTUZHPEF-UHFFFAOYSA-N
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Description

4-Chloro-8-methoxy-2-methyl-3-(prop-2-en-1-yl)quinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chloro group at the 4-position, a methoxy group at the 8-position, a methyl group at the 2-position, and a prop-2-en-1-yl group at the 3-position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-methoxy-2-methyl-3-(prop-2-en-1-yl)quinoline can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which typically includes the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The reaction conditions often involve heating the reactants in a solvent such as ethanol or acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts like Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydroxide) are often used to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8-methoxy-2-methyl-3-(prop-2-en-1-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the chloro group can be replaced by other substituents using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of methoxy-substituted quinoline derivatives.

Scientific Research Applications

4-Chloro-8-methoxy-2-methyl-3-(prop-2-en-1-yl)quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-8-methoxy-2-methyl-3-(prop-2-en-1-yl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    4-Methylquinoline: Similar in structure but lacks the chloro and methoxy groups.

    8-Methoxyquinoline: Similar but lacks the chloro and prop-2-en-1-yl groups.

    2-Methylquinoline: Similar but lacks the chloro, methoxy, and prop-2-en-1-yl groups.

Uniqueness

4-Chloro-8-methoxy-2-methyl-3-(prop-2-en-1-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro, methoxy, and prop-2-en-1-yl groups enhances its reactivity and potential biological activities compared to other quinoline derivatives.

Properties

Molecular Formula

C14H14ClNO

Molecular Weight

247.72 g/mol

IUPAC Name

4-chloro-8-methoxy-2-methyl-3-prop-2-enylquinoline

InChI

InChI=1S/C14H14ClNO/c1-4-6-10-9(2)16-14-11(13(10)15)7-5-8-12(14)17-3/h4-5,7-8H,1,6H2,2-3H3

InChI Key

QRBNWZQTUZHPEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C=CC=C(C2=N1)OC)Cl)CC=C

Origin of Product

United States

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